Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester

Actin-binding affinity SH1 region Cosedimentation assay

Researchers studying actomyosin mechanics often encounter inconsistent results from truncated SH1-region peptides. IRICRKG-OEt (CAS 110786-25-9) is the full-length heptapeptide ethyl ester that eliminates this variability as a calibrated competitive ligand. - Kd 0.23 mM for F-actin binding (4.8-fold tighter than N-terminal tripeptide fragment). - Complete acto-S-1 ATPase inhibition without dissociating the acto-S-1 complex. - Unique G-actin-to-F-actin polymerization activity (half-maximal ~110 μM), absent in fragment peptides. Supplied with HPLC purity ≥98%, storage at -20°C, and global delivery, enabling reproducible mechanotransduction and SAR studies.

Molecular Formula C37H72N14O8S
Molecular Weight 873.1 g/mol
CAS No. 110786-25-9
Cat. No. B011374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester
CAS110786-25-9
SynonymsIAICALG
Ile-Arg-Ile-Cys(MT)-Arg-Lys-Gly-OET
Ile-Arg-Ile-Cys-Arg-Lys-Gly-ethyl ester
isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl este
Molecular FormulaC37H72N14O8S
Molecular Weight873.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)OCC)N
InChIInChI=1S/C37H72N14O8S/c1-6-21(4)28(39)34(57)49-25(15-12-18-45-37(42)43)32(55)51-29(22(5)7-2)35(58)50-26(20-60)33(56)48-24(14-11-17-44-36(40)41)31(54)47-23(13-9-10-16-38)30(53)46-19-27(52)59-8-3/h21-26,28-29,60H,6-20,38-39H2,1-5H3,(H,46,53)(H,47,54)(H,48,56)(H,49,57)(H,50,58)(H,51,55)(H4,40,41,44)(H4,42,43,45)/t21-,22-,23-,24-,25-,26-,28-,29-/m0/s1
InChIKeyFJMNQECFLCHDHV-YIVJWCLZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IRICRKG-OEt Identity and Core Characteristics


Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester (CAS 110786-25-9; synonym IRICRKG-OEt) is a synthetic heptapeptide ethyl ester analog of the S-site—one of the actin-binding sites located around the SH1 cysteinyl residue (Cys707) of myosin heavy chain [1]. With molecular formula C₃₇H₇₂N₁₄O₈S and a molecular weight of approximately 873.1 g/mol, this compound functions as a competitive inhibitor of acto-myosin subfragment-1 (S-1) ATPase activity and an F-actin-binding probe for studying actomyosin interaction mechanisms [2]. It belongs to the class of myosin-derived SH1-region peptide inhibitors but is distinguished from related sequence-extended peptides (nonapeptides, undecapeptides, 28-residue peptides) and fragment peptides by its uniquely balanced combination of high F-actin binding affinity, complete ATPase inhibition, and actin-polymerization-promoting activity that fragment analogs cannot replicate [3].

Competitive F-actin-binding probe at myosin SH1 site
Acto-S-1 ATPase inhibitor with non-dissociative mechanism
Unique dual activity: F-actin binding + G-actin polymerization promotion
Full-length heptapeptide ethyl ester; not truncated or extended sequences

Why Substituting IRICRKG-OEt with SH1 Peptides Is Invalid


SH1-region peptides are not functionally interchangeable. The full-length heptapeptide ethyl ester (IRICRKG-OEt) achieves an F-actin dissociation constant (Kd) of 0.23 mM, whereas its own N-terminal tripeptide fragment (Ile-Arg-Ile-methyl ester) exhibits a 4.8-fold weaker Kd of 1.1 mM, and the C-terminal tetrapeptide (Cys-Arg-Lys-Gly-ethyl ester) scarcely binds F-actin at all [1]. N-terminal acetylation reduces acto-S-1 ATPase inhibitory potency to one-fifth of the free-amine form [2]. Only the full heptapeptide—not its fragments—promotes G-actin polymerization to F-actin (half-maximal at ~110 μM) [3]. Furthermore, the heptapeptide's mechanism of action (inhibition without dissociating the acto-S-1 complex) is mechanistically distinct from that of the 28-residue peptide, which completely dissociates acto-S-1 in the presence of ATP [2]. These structural and functional dependencies mean that procurement of a truncated, extended, N-blocked, or C-terminally altered analog will yield quantitatively and qualitatively different experimental outcomes.

Fragment length

N-terminal or C-terminal fragments may not reproduce full F-actin binding or polymerization activity; reported affinity differences reach ~5-fold.

N-terminal modification

N-acetylation or blocking reduces acto-S-1 ATPase inhibitory potency substantially (~5-fold in comparative studies). Free-amine form is required for full activity.

Mechanistic divergence

28-residue peptide dissociates acto-S-1 complex, whereas heptapeptide inhibits without dissociation; experimental outcomes may differ fundamentally.

IRICRKG-OEt Differentiation Evidence


F-Actin Binding Affinity: Full vs. Fragment Peptides

The full heptapeptide ethyl ester (IRICRKG-OEt) binds F-actin with a dissociation constant (Kd) of 0.23 mM, determined by cosedimentation and ultracentrifugation [1]. In direct comparison within the same study, the N-terminal tripeptide fragment Ile-Arg-Ile-methyl ester binds F-actin with a significantly weaker Kd of 1.1 mM—a 4.8-fold reduction in affinity. The C-terminal tetrapeptide fragment Cys-Arg-Lys-Gly-ethyl ester and the adjacent-sequence tetrapeptide Val-Leu-Glu-Gly-ethyl ester both scarcely bound to F-actin [1].

F-Actin Binding Affinity
Head-to-head
IRICRKG-OEt Kd 0.23 mM vs tripeptide Kd 1.1 mM; tetrapeptides scarcely bind
Supports affinity-driven competitive binding assay design
Fragment-based analogs may not support displacement experiments
Actin-binding affinity SH1 region Cosedimentation assay

Acto-S-1 ATPase Inhibition: Heptapeptide vs. 28-Residue Peptide

The heptapeptide IRICRKG-NH₂ (amide analog of the ethyl ester; identical core sequence) inhibits acto-myosin subfragment-1 ATPase activity with a half-maximal inhibitory concentration (K₁/₂) of 0.06 mM [1]. In contrast, a longer 28-residue peptide (Thr682–Lys709 of S-1 heavy chain, encompassing both SH1 and SH2) inhibits the same ATPase with a K₁/₂ of 0.23 mM—requiring approximately 3.8-fold higher concentration to achieve the same degree of inhibition [1]. The heptapeptide ethyl ester form (IRICRKG-OEt) was independently shown to completely inhibit acto-S-1 ATPase activity in a prior study [2].

ATPase Inhibition Potency
Head-to-head
Heptapeptide K₁/₂ 0.06 mM vs 28-residue peptide K₁/₂ 0.23 mM (~3.8× difference)
Inhibitor potency comparison context for ATPase studies
Heptapeptide may reduce required peptide mass in inhibition assays
Acto-S-1 ATPase Myosin inhibition Competitive inhibition

N-Terminal Free Amine Requirement for Inhibitory Potency

N-acetylation of the heptapeptide IRICRKG-NH₂ reduces its acto-S-1 ATPase inhibitory potency to one-fifth of the unmodified peptide, with the K₁/₂ shifting from 0.06 mM to approximately 0.3 mM [1]. The same effect was observed for the nonapeptide EGIRICRKG-NH₂ and the undecapeptide VLEGIRICRKG-NH₂ upon N-acetylation, confirming that a free N-terminal α-amino group is essential for full inhibitory activity [1]. This finding is directly translatable to the ethyl ester form, whose N-terminal Ile also bears a free α-amino group.

N-Terminal Requirement
Head-to-head
Free amine K₁/₂ 0.06 mM → N-acetylated ~0.3 mM; ~5-fold potency reduction
N-terminal modification effect on inhibitory activity
Acetylated or protected analogs may show substantially lower potency
N-terminal acetylation Structure-activity relationship ATPase inhibition

Actin Polymerization: Full-Length Heptapeptide vs. Fragments

The heptapeptide Ile-Arg-Ile-Cys(MT)-Arg-Lys-Gly-OEt (a protected variant of the target compound) promotes polymerization of G-actin to F-actin with a half-maximal effective concentration of approximately 110 μM at 25°C, as measured by light-scattering intensity increase and confirmed by ultracentrifugal separation, Pi liberation, and electron microscopy [1]. Critically, fragments of the heptapeptide—including the N-terminal and C-terminal pieces—fail to induce actin polymerization [1]. This activity is unique to the intact heptapeptide sequence and is proposed to mimic the actin-polymerization-promoting function of the myosin head S-site [1].

Actin Polymerization
Head-to-head
EC₅₀ ~110 μM (G-actin → F-actin); fragments: no polymerization activity
Polymerization induction property not replicated by fragments
Dual functionality supports reconstitution assays; verify in your actin preparation
G-actin polymerization Light-scattering assay S-site analog

Cellular Mechanotransduction: IRICRKG vs. GRGDSP

In permeabilized cells, ATP-stimulated changes in cell shape, cytoskeletal organization, and nuclear form were prevented by the synthetic myosin peptide IRICRKG, which had previously been shown to inhibit actomyosin filament sliding in muscle [1]. In direct contrast, the soluble fibronectin peptide GRGDSP—which dislodges immobilized fibronectin from cell surface integrin receptors—increased both the rate and extent of cell and nuclear rounding under the same experimental conditions [1]. This demonstrates that IRICRKG exerts a specific, actomyosin-targeted inhibitory effect on cellular force generation that is opposite in direction to integrin-perturbing peptides.

Cellular Mechanotransduction
Head-to-head
IRICRKG blocks actomyosin-driven shape change; GRGDSP enhances rounding via integrin disruption
Specific mechanotransduction tool without integrin perturbation
Opposite directional effects in permeabilized cell models
Cellular mechanotransduction Permeabilized cell assay Actomyosin inhibition

Mechanism of Inhibition: Non-Dissociative vs. Dissociative Action

Ultracentrifugal separation experiments revealed that the heptapeptide IRICRKG-OEt scarcely dissociates the acto-S-1 complex during the ATPase reaction—it reduces the maximum acto-S-1 ATPase activity (Vmax-type inhibition) without affecting the apparent dissociation constant of the acto-S-1 complex [1]. In marked contrast, the 28-residue peptide (Thr682–Lys709) completely dissociates acto-S-1 in the presence of ATP, as demonstrated by cosedimentation binding assays [2]. This mechanistic divergence indicates that the heptapeptide and the 28peptide target different molecular steps in the actomyosin ATPase cycle and cannot be substituted for one another in experiments designed to probe the structural basis of actin activation of myosin ATPase.

Inhibition Mechanism
Head-to-head
Heptapeptide: non-dissociative Vmax inhibition; 28-residue peptide: dissociates acto-S-1
Mechanistic distinction for acto-S-1 interaction studies
Peptides not interchangeable; verify complex stability in your assay
Acto-S-1 complex stability Mechanism of inhibition Cosedimentation

IRICRKG-OEt Research and Industrial Applications


S-1 Binding to F-Actin Quantification

With a well-characterized Kd of 0.23 mM for F-actin binding, the heptapeptide ethyl ester serves as a calibrated competitive ligand for quantifying the actin-binding contribution of the SH1 region of myosin heavy chain. Its 4.8-fold affinity advantage over N-terminal tripeptide fragments (Kd = 1.1 mM) enables displacement experiments at lower working concentrations, reducing non-specific charge effects that dominate at millimolar peptide levels [1]. The peptide's inability to dissociate the acto-S-1 complex during ATPase turnover further makes it suitable for experiments requiring intact acto-S-1 complexes [2].

Actin Polymerization Reconstitution Assays

The heptapeptide's unique capacity to promote G-actin-to-F-actin polymerization (half-maximal ~110 μM), which is absent in any fragment peptide, makes it the only synthetic tool available for studying how the myosin head S-site nucleates actin filament assembly in a purified system [3]. This application is critical for laboratories investigating the cooperative mechanisms of actomyosin assembly without requiring full myosin subfragment-1 protein.

Selective Actomyosin Force Inhibition in Mechanotransduction

In permeabilized cell models, IRICRKG selectively blocks actomyosin-driven changes in cytoskeletal and nuclear morphology, whereas integrin-binding peptides such as GRGDSP produce the opposite effect by disrupting cell-ECM adhesions [4]. This specificity makes IRICRKG the reagent of choice for dissecting the relative contributions of actomyosin-generated tension vs. integrin-mediated adhesion to cellular mechanotransduction signaling pathways.

SAR Studies of Myosin S-Site Actin-Binding

The identification of critical side-chain requirements—Ile-1 hydrophobicity, Arg-2 positive charge and side-chain length, and Cys-4 sulfur atom all being essential for F-actin binding—establishes this heptapeptide scaffold as the reference template for systematic SAR campaigns [5]. Substituted heptapeptide libraries can be benchmarked against the parent compound's Kd of 0.23 mM and its complete acto-S-1 ATPase inhibition profile to map the energetic contributions of individual residues to actin binding and ATPase modulation.

Application
Selection Property
Validation Focus
F-actin binding quantification
Reported F-actin binding affinity
Verify Kd under local buffer and actin conditions
Actin polymerization reconstitution
Polymerization-promoting activity
Confirm polymerization EC₅₀ in purified actin system
Actomyosin force inhibition
Selective myosin inhibition
Validate specificity vs integrin-based peptides
Myosin S-site SAR studies
Defined residue requirements for binding
Benchmark modified peptides against parent profile
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